molecular formula C9H12BrNO B13558326 1-Amino-3-(2-bromophenyl)propan-2-ol

1-Amino-3-(2-bromophenyl)propan-2-ol

Cat. No.: B13558326
M. Wt: 230.10 g/mol
InChI Key: VOLLTUANSVUHHX-UHFFFAOYSA-N
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Description

1-Amino-3-(2-bromophenyl)propan-2-ol is an organic compound with the molecular formula C9H12BrNO It is a chiral amino alcohol, featuring both an amino group and a hydroxyl group attached to a propyl chain that is substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(2-bromophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amino alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(2-bromophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to an amine using reducing agents like sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of a primary or secondary amine

    Substitution: Formation of azides, nitriles, or other substituted derivatives

Scientific Research Applications

1-Amino-3-(2-bromophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-amino-3-(2-bromophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

1-Amino-3-(2-bromophenyl)propan-2-ol can be compared with other similar compounds, such as:

  • 1-Amino-3-(3-bromophenyl)propan-2-ol
  • 1-Amino-3-(4-bromophenyl)propan-2-ol
  • 1-Amino-3-(2-chlorophenyl)propan-2-ol

Uniqueness: The position of the bromine atom on the phenyl ring significantly influences the compound’s chemical properties and biological activity. For example, the 2-bromophenyl derivative may exhibit different reactivity and binding characteristics compared to the 3- or 4-bromophenyl derivatives.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

1-amino-3-(2-bromophenyl)propan-2-ol

InChI

InChI=1S/C9H12BrNO/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4,8,12H,5-6,11H2

InChI Key

VOLLTUANSVUHHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)O)Br

Origin of Product

United States

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